molecular formula C10H14ClN B12773638 3-Chloromethamphetamine CAS No. 77481-92-6

3-Chloromethamphetamine

Cat. No.: B12773638
CAS No.: 77481-92-6
M. Wt: 183.68 g/mol
InChI Key: QLSSITLVZFHSJT-UHFFFAOYSA-N
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Description

3-Chloromethamphetamine, also known as 1-(3-Chlorophenyl)-N-methylpropan-2-amine, is a substituted amphetamine derivative. It was first synthesized in the 1960s and is known for its psychoactive properties. In animal studies, it was classified as a hallucinogen rather than a stimulant .

Preparation Methods

The synthesis of 3-Chloromethamphetamine typically involves the reaction of 3-chlorophenylacetone with methylamine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the intermediate imine to the final amine product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloromethamphetamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

3-Chloromethamphetamine exerts its effects primarily by interacting with monoamine transporters, particularly the dopamine transporter (DAT). This interaction leads to the release of dopamine, norepinephrine, and serotonin, resulting in its stimulant and psychoactive effects . The compound’s mechanism of action is similar to other amphetamines, but the presence of the chlorine atom may influence its binding affinity and selectivity for different transporters.

Comparison with Similar Compounds

3-Chloromethamphetamine is structurally similar to other substituted amphetamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.

Properties

CAS No.

77481-92-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C10H14ClN/c1-8(12-2)6-9-4-3-5-10(11)7-9/h3-5,7-8,12H,6H2,1-2H3

InChI Key

QLSSITLVZFHSJT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)NC

Origin of Product

United States

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